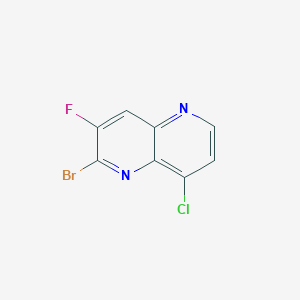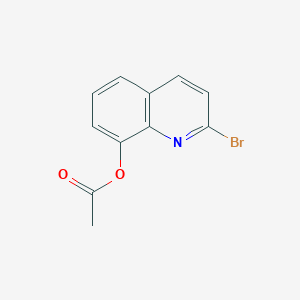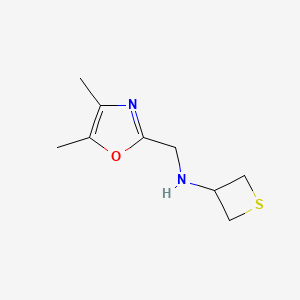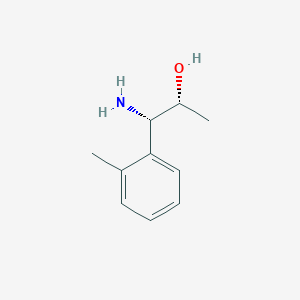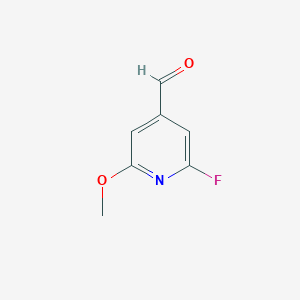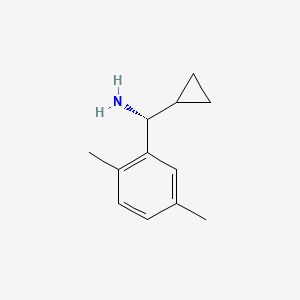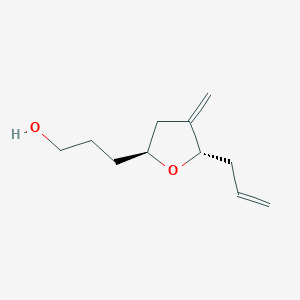
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction of the allyl group results in saturated alcohols .
Scientific Research Applications
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-2-OL: Similar structure with a different position of the hydroxyl group.
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)butan-1-OL: Similar structure with an extended carbon chain.
Uniqueness
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1 |
InChI Key |
GTCFNQQERAQEMW-QWRGUYRKSA-N |
Isomeric SMILES |
C=CC[C@H]1C(=C)C[C@@H](O1)CCCO |
Canonical SMILES |
C=CCC1C(=C)CC(O1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
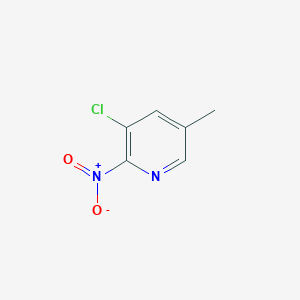

![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
